Ethyl 11-chloroundecanoate

Description

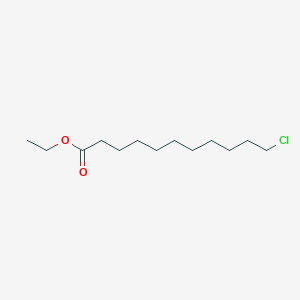

Ethyl 11-chloroundecanoate is a halogenated fatty acid ester with a terminal chlorine atom at the 11th carbon of an undecanoic acid backbone. The chlorine substituent likely enhances reactivity compared to non-halogenated esters, making it a candidate for nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C13H25ClO2 |

|---|---|

Molecular Weight |

248.79 g/mol |

IUPAC Name |

ethyl 11-chloroundecanoate |

InChI |

InChI=1S/C13H25ClO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |

InChI Key |

VUBQSOOCFBVENW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-chloroundecanoate can be synthesized through the esterification of 11-chloroundecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase transfer catalysts and solvent-free conditions can also be employed to enhance the reaction rate and minimize environmental impact .

Types of Reactions:

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed:

Hydrolysis: 11-chloroundecanoic acid and ethanol.

Reduction: 11-chloroundecanol.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 11-chloroundecanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.

Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 11-chloroundecanoate primarily involves its hydrolysis to release 11-chloroundecanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the acid and alcohol . This process is catalyzed by enzymes such as esterases in biological systems .

Comparison with Similar Compounds

Molecular and Physical Properties

*Estimated based on substitution of Br (80 g/mol) with Cl (35.5 g/mol) in ethyl 11-bromoundecanoate .

Reactivity and Stability

- This compound: The terminal chlorine may participate in nucleophilic substitutions (e.g., SN2 reactions) or serve as a leaving group. Likely incompatible with strong bases, oxidizers, or reducing agents, similar to ethyl chloroacetate ().

- Ethyl 11-bromoundecanoate: Bromine’s higher leaving group ability compared to chlorine may enhance reactivity in substitution reactions .

- Ethyl 10-chloro-10-oxodecanoate: The ketone group introduces additional reactivity, such as participation in condensation reactions, distinct from purely aliphatic chloroesters .

Q & A

Q. What experimental designs are suitable for studying the environmental fate of this compound in aqueous systems?

- Methodological Answer : Microcosm studies simulate biodegradation under aerobic/anaerobic conditions. Use LC-MS/MS to quantify parent compound and metabolites. Assess hydrolysis rates at varying pH (3–9) and temperature. Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.